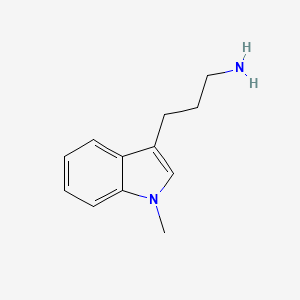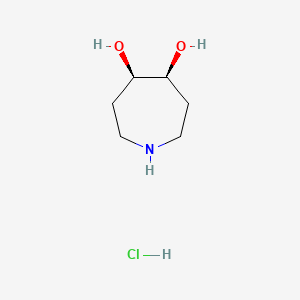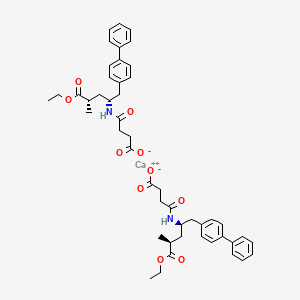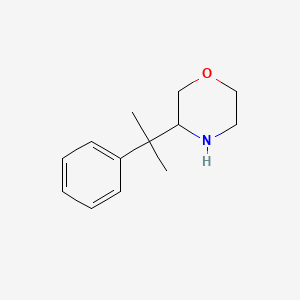
3-(2,5-Dimethylphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O. It is characterized by the presence of an acrylaldehyde group attached to a 2,5-dimethylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)acrylaldehyde can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, where the aldehyde group of 2,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Catalysts such as piperidine or pyridine can be employed to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol to ensure proper mixing and reaction efficiency.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)acrylic acid.
Reduction: 3-(2,5-Dimethylphenyl)propanol.
Substitution: 3-(2,5-Dimethyl-4-nitrophenyl)acrylaldehyde.
科学的研究の応用
3-(2,5-Dimethylphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)acrylaldehyde involves its reactivity with nucleophiles and electrophiles The aldehyde group is highly reactive and can form adducts with nucleophiles such as amines and alcohols
類似化合物との比較
Similar Compounds
- 3-(2,4-Dimethylphenyl)acrylaldehyde
- 3-(2,6-Dimethylphenyl)acrylaldehyde
- 3-(3,5-Dimethylphenyl)acrylaldehyde
Uniqueness
3-(2,5-Dimethylphenyl)acrylaldehyde is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The 2,5-dimethyl substitution pattern provides distinct steric and electronic effects compared to other isomers, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(E)-3-(2,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChIキー |
RYMBNFBPNCLEKN-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)/C=C/C=O |
正規SMILES |
CC1=CC(=C(C=C1)C)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
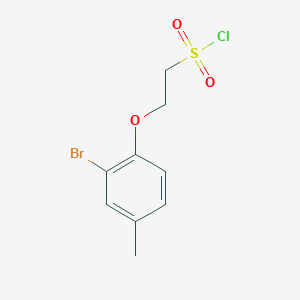


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
